molecular formula C8H6FN3O B11912765 4(1H)-Quinazolinone, 2-amino-5-fluoro- CAS No. 142465-05-2

4(1H)-Quinazolinone, 2-amino-5-fluoro-

Cat. No.: B11912765
CAS No.: 142465-05-2
M. Wt: 179.15 g/mol
InChI Key: MGOAQHCQEHUMJU-UHFFFAOYSA-N
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Description

2-Amino-5-fluoroquinazolin-4(1H)-one is a chemical compound with the molecular formula C8H7FN4. It belongs to the quinazoline family, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoroquinazolin-4(1H)-one typically involves the reaction of 2-aminobenzonitrile with fluoroacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as a base, to facilitate the formation of the quinazoline ring .

Industrial Production Methods

Industrial production of 2-Amino-5-fluoroquinazolin-4(1H)-one follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluoroquinazolin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-fluoroquinazolin-4(1H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-fluoroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoquinazolin-4(1H)-one
  • 5-Fluoroquinazolin-4(1H)-one
  • 2,4-Diaminoquinazoline

Uniqueness

2-Amino-5-fluoroquinazolin-4(1H)-one is unique due to the presence of both an amino group and a fluorine atom on the quinazoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-amino-5-fluoro-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3O/c9-4-2-1-3-5-6(4)7(13)12-8(10)11-5/h1-3H,(H3,10,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOAQHCQEHUMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439917
Record name 4(1H)-Quinazolinone, 2-amino-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142465-05-2
Record name 4(1H)-Quinazolinone, 2-amino-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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